Cas no 86816-07-1 (Pyridine, 2,3,5,6-tetrachloro-4-(phenylmethoxy)-)

Pyridine, 2,3,5,6-tetrachloro-4-(phenylmethoxy)- structure
86816-07-1 structure
Product Name:Pyridine, 2,3,5,6-tetrachloro-4-(phenylmethoxy)-
CAS No:86816-07-1
MF:C12H7Cl4NO
MW:323.002079248428
CID:660469
PubChem ID:13029613
Update Time:2025-04-19

Pyridine, 2,3,5,6-tetrachloro-4-(phenylmethoxy)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2,3,5,6-tetrachloro-4-(phenylmethoxy)-
    • 2,3,5,6-tetrachloro-4-phenylmethoxypyridine
    • 4-(Benzyloxy)-2,3,5,6-tetrachloropyridine
    • DTXSID80515687
    • 86816-07-1
    • Inchi: 1S/C12H7Cl4NO/c13-8-10(9(14)12(16)17-11(8)15)18-6-7-4-2-1-3-5-7/h1-5H,6H2
    • InChI Key: FIQPVIFDTVTRDV-UHFFFAOYSA-N
    • SMILES: ClC1C(=NC(=C(C=1OCC1C=CC=CC=1)Cl)Cl)Cl

Computed Properties

  • Exact Mass: 322.925225g/mol
  • Monoisotopic Mass: 320.928175g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 22.1Ų
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